4-(8-Hydroxyoctyloxy)benzoic acid
Overview
Description
4-(8-Hydroxyoctyloxy)benzoic acid is an organic compound with the molecular formula C15H22O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an 8-hydroxyoctyloxy group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 8-bromo-1-octanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzoic acid and 8-bromo-1-octanol in dimethylformamide.
- Add potassium carbonate to the reaction mixture.
- Heat the reaction mixture to around 100°C for several hours.
- Cool the reaction mixture and add water to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(8-Hydroxyoctyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-(8-oxooctyloxy)benzoic acid.
Reduction: Formation of 4-(8-hydroxyoctyloxy)benzyl alcohol.
Substitution: Formation of 4-(8-chlorooctyloxy)benzoic acid or 4-(8-bromooctyloxy)benzoic acid.
Scientific Research Applications
4-(8-Hydroxyoctyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(8-Hydroxyoctyloxy)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(8-Chlorooctyloxy)benzoic acid
- 4-(8-Bromooctyloxy)benzoic acid
- 4-(8-Methoxyoctyloxy)benzoic acid
Uniqueness
4-(8-Hydroxyoctyloxy)benzoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups, such as halogens or methoxy groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-(8-hydroxyoctoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h7-10,16H,1-6,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASJGAVDXWHOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566561 | |
Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140918-53-2 | |
Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140918-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-[(8-hydroxyoctyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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